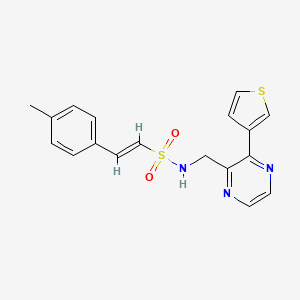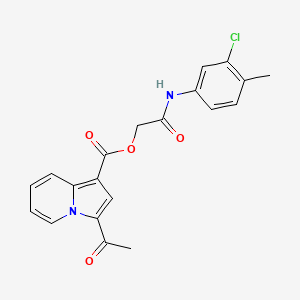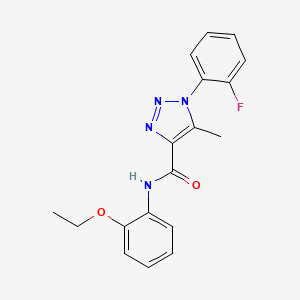![molecular formula C20H20N2O2S B2486134 Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate CAS No. 306278-80-8](/img/structure/B2486134.png)
Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including cyclocondensation reactions, esterification, and the use of catalysts to improve yield and selectivity. For instance, compounds with related structures have been synthesized using acid-catalysed cyclocondensation reactions, highlighting the complexity and precision required in chemical synthesis processes (Sarojini et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by X-ray diffraction and spectroscopic methods, revealing the arrangement of atoms and the spatial geometry. For example, structural analysis of closely related molecules has shown that they may contain planar units oriented at specific angles relative to each other, with hydrogen bonding playing a crucial role in stabilizing the structure (Zareef et al., 2008).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including nucleophilic substitutions and ring-closure reactions, leading to the formation of diverse chemical structures with unique properties. For example, the reactivity of compounds with similar sulfanyl groups has been explored in the context of synthesizing novel antimicrobial agents and inhibitors (Patil et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Research on related molecules has involved the growth of single crystals using solution growth techniques, providing insights into their transparency and thermal stability (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and stability under various conditions, are essential for predicting the potential applications of these chemicals. Studies on similar compounds have explored their antibacterial activity and enzyme inhibition potential, revealing the broad spectrum of chemical behavior (Siddiqui et al., 2014).
Scientific Research Applications
Antimicrobial and Antiprotozoal Activity
Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate and its derivatives have been extensively studied for their antimicrobial and antiprotozoal activities. Compounds with this structure have shown potent and selective activities against various pathogens. For instance:
- Novel structures derived from this compound demonstrated significant anti-Helicobacter pylori activities, suggesting potential as novel anti-H. pylori agents. They showed low minimal inhibition concentrations against various H. pylori strains, including those resistant to conventional antibiotics (Carcanague et al., 2002).
- Similarly, other derivatives were found to exhibit strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds performing even better than the standard drug metronidazole (Pérez‐Villanueva et al., 2013).
Anticancer Properties
The compound's derivatives have also been explored for their potential anticancer properties. For instance:
- Certain derivatives showed the ability to attenuate the growth of cancer cells in vitro as well as in mouse xenograft models, indicating potential for use in cancer therapy (Shukla et al., 2012).
properties
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-18(16-11-9-15(2)10-12-16)13-22(20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMXHBXDMQFBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


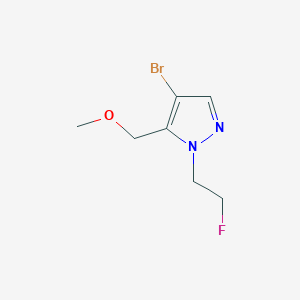


![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)
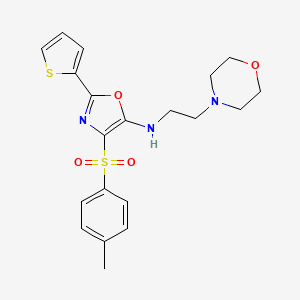
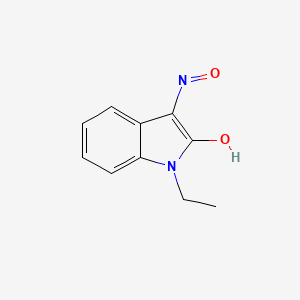
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)
